Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO4S2 and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Impact
Studies on dimethylbenzothiophenes, a class closely related to the chemical structure of interest, have demonstrated microbial degradation pathways. Pseudomonas strains have shown the ability to oxidize thiophenes, leading to various sulfur-containing metabolites. This highlights the environmental relevance of thiophene derivatives in bioremediation efforts and their microbial transformation potential in degrading sulfur heterocycles found in petroleum (Kropp, Saftić, Andersson, & Fedorak, 1996).
Synthesis and Structural Analysis
The synthesis and solid-state structures of dimethyl bithiophene dicarboxylates have been explored, with findings on their conformations offering insights into the molecular design and properties of thiophene derivatives. Such studies inform the development of new materials and compounds for various applications (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Photochemical Degradation
Research on the photochemical degradation of thiophene derivatives, including dimethylbenzo[b]thiophene, has elucidated the pathways leading to their breakdown in aquatic environments. This is critical for understanding the fate of these compounds in natural waters, especially following oil spills, and underscores the environmental chemistry of thiophenes (Andersson & Bobinger, 1996).
Precursor Applications
Thiophene derivatives have been synthesized as precursors for further chemical transformations, demonstrating their utility in organic synthesis. Such precursors can lead to a variety of products, including o-dimethylene thiophene, through cycloaddition reactions. This versatility makes them valuable tools in synthetic organic chemistry (Tso, Tsay, & Li, 1995).
Application in Dyeing Polyester Fibers
Thiophene derivatives have been developed as disperse dyes for polyester fabric, demonstrating their applicability in the textile industry. The synthesis of such compounds and their dyeing performance, including color fastness and hue, has been studied, showing the potential of thiophene-based dyes in commercial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-10-7-14(2)11-15(18)3/h5-12,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJRTJXZRKUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.